Bienvenue dans la boutique en ligne BenchChem!

Valerenal

CNS pharmacology sedative activity behavioral pharmacology

Valerenal (CAS 4176-16-3) is an essential bicyclic sesquiterpenoid aldehyde for valerian extract standardization, distinct from valerenic acid in its neutral aldehyde structure (logP 5.24) and non-GABAergic sedative pharmacology. It is critical for multi-component GC-MS calibration (~11.93% abundance) and SAR studies comparing aldehyde vs. carboxylic acid bioactivity. Ensure comprehensive phytochemical profiling by sourcing this ≥95% purity reference material, shipped at ambient temperature with long-term storage at -20°C.

Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
CAS No. 4176-16-3
Cat. No. B1239072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValerenal
CAS4176-16-3
Synonymsvalerenal
Molecular FormulaC15H22O
Molecular Weight218.33 g/mol
Structural Identifiers
SMILESCC1CCC(C2=C(CCC12)C)C=C(C)C=O
InChIInChI=1S/C15H22O/c1-10(9-16)8-13-6-4-11(2)14-7-5-12(3)15(13)14/h8-9,11,13-14H,4-7H2,1-3H3/b10-8+/t11-,13+,14-/m1/s1
InChIKeyRJZWGDPBGWGJNU-MTXIQXFFSA-N
Commercial & Availability
Standard Pack Sizes24 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valerenal (CAS 4176-16-3): Comparative Procurement Guide for the Sesquiterpenoid Aldehyde from Valeriana officinalis


Valerenal (CAS 4176-16-3) is a bicyclic sesquiterpenoid aldehyde with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33 g/mol [1]. It is a naturally occurring constituent of the essential oil derived from the roots and rhizomes of Valeriana officinalis L. (valerian) [2]. Structurally, valerenal belongs to the valerenane-type sesquiterpenoids and is characterized by an α,β-unsaturated aldehyde functional group attached to a fused bicyclic framework [1]. Unlike its more extensively studied acid analog valerenic acid, valerenal is a neutral, relatively nonpolar compound with an estimated logP of 5.241 and estimated water solubility of 2.65 mg/L at 25 °C [1]. These physicochemical properties distinguish valerenal from the carboxylic acid-containing valerenic acid derivatives and influence its behavior in both analytical separations and biological systems.

Why Valerenal Cannot Be Substituted with Valerenic Acid or Other Valeriana Sesquiterpenoids in Research Applications


Substitution of valerenal with valerenic acid, valeranone, or other sesquiterpenoid constituents from Valeriana officinalis is not scientifically valid due to fundamental differences in both pharmacodynamic activity profiles and physicochemical properties. Although valerenal and valerenic acid are both pharmacologically active at low doses in the Syndrome test, they exhibit distinct potency rankings and target engagement patterns [1]. Valerenal is a neutral aldehyde, whereas valerenic acid is a carboxylic acid; this functional group divergence results in markedly different logP values, solubility profiles, and chromatographic retention behavior, which directly impact extraction efficiency, analytical method development, and bioavailability [2]. Furthermore, the relative abundance of valerenal in valerian extracts (approximately 11.93% in certain n-hexane extracts) is distinct from that of valerenic acid (15.05%) and acetoxyvalerenic acid (33.94%), meaning that extract composition cannot be assumed to reflect the activity of any single constituent [3]. Researchers and procurement specialists must recognize that valerenal is not an interchangeable surrogate for valerenic acid in mechanistic studies, receptor binding assays, or standardization protocols.

Quantitative Differential Evidence for Valerenal (CAS 4176-16-3) Versus Comparator Sesquiterpenoids


Valerenal Demonstrates Equivalent Low-Dose Pharmacological Activity to Valerenic Acid in Syndrome Test

In a direct head-to-head comparison using the Syndrome test—an in vivo behavioral assay in mice designed to evaluate central nervous system depressant activity—valerenal was found to be pharmacologically active at the lowest dose levels tested, alongside valerenic acid [1]. Both compounds exhibited activity at doses that were lower than those required for valeranone to produce comparable effects. The study explicitly ranked valerenal and valerenic acid together as the most potent constituents among those screened, with both contributing significantly to the depressive action of the essential oil, whereas the activity of isoeugenyl-isovalerate was determined to be of relatively minor importance [1].

CNS pharmacology sedative activity behavioral pharmacology natural product screening

Valerenal Exhibits Lower Relative Abundance in Valerian Extracts Compared to Acetoxyvalerenic Acid and Valerenic Acid

Quantitative GC-MS analysis of n-hexane extracts from the roots of Valeriana turkestanica revealed that valerenal constitutes 11.93% of the identified volatile constituents [1]. In the same extract, acetoxyvalerenic acid was the most abundant sesquiterpenoid at 33.94%, followed by valerenic acid at 15.05% [1]. Valerenol was present at only 3.31% [1]. This abundance profile demonstrates that valerenal is a quantitatively significant but not dominant constituent, occupying a distinct intermediate abundance tier among the valerenane sesquiterpenoids.

phytochemical analysis GC-MS quantification extract standardization quality control

Valerenal Lacks Demonstrated nM Affinity for GABAₐ Receptors Unlike Valerenic Acid and Valerenol

Valerenic acid and valerenol have been demonstrated to bind to a specific site on GABAₐ receptors with nanomolar affinity, and both compounds enhance the response to GABA at multiple types of recombinant GABAₐ receptors [1]. In β3(N265M) point-mutated mice, the anxiolytic activity of valerenic acid was absent, confirming that neurons expressing β3-containing GABAₐ receptors are a major cellular substrate for the anxiolytic action of valerian extracts [1]. Critically, valerenal was not included among the compounds identified as possessing this nanomolar GABAₐ receptor binding affinity; the study specifically names valerenic acid and valerenol as the common valerian constituents with this property [1].

GABAₐ receptor receptor binding anxiolytic mechanism allosteric modulation

Valerenic Acid (But Not Valerenal) Is a Partial Agonist at 5-HT₅ₐ Receptor with IC₅₀ of 17.2 μM

In radioligand binding studies, valerenic acid was identified as a partial agonist of the human 5-HT₅ₐ receptor with an IC₅₀ of 17.2 μM [1]. The petroleum ether extract of valerian, which contained valerenic acid, inhibited [³H]lysergic acid diethylamide (LSD) binding to the 5-HT₅ₐ receptor by 86% at 50 μg/mL, with a biphasic competition curve yielding an IC₅₀ of 15.7 ng/mL for the high-affinity state [1]. Valerenal was not evaluated in this study, and no comparable 5-HT₅ₐ receptor activity data are available for valerenal in the published literature.

serotonin receptor 5-HT₅ₐ sleep-wake regulation receptor pharmacology

Evidence-Based Research and Industrial Application Scenarios for Valerenal (CAS 4176-16-3)


Analytical Reference Standard for GC-MS Quantification of Valeriana officinalis Extracts

Valerenal is an essential analytical reference standard for the accurate quantification and phytochemical profiling of valerian root and rhizome extracts by gas chromatography-mass spectrometry (GC-MS). Given its confirmed relative abundance of approximately 11.93% in n-hexane extracts of Valeriana turkestanica, valerenal must be included in multi-component calibration standards alongside valerenic acid (15.05%) and acetoxyvalerenic acid (33.94%) to ensure comprehensive characterization of valerian-derived materials [1]. Omission of valerenal from analytical methods would result in incomplete quantification and potentially flawed batch-to-batch consistency assessments for valerian preparations.

Mechanistic Studies of Non-GABAergic and Non-Serotonergic Sedative Pathways

Valerenal is the appropriate research compound for investigating sedative mechanisms of valerian that operate independently of GABAₐ receptor binding and 5-HT₅ₐ receptor agonism. Unlike valerenic acid and valerenol—which possess demonstrated nanomolar GABAₐ receptor affinity [2]—and valerenic acid, which acts as a partial agonist at 5-HT₅ₐ receptors (IC₅₀ = 17.2 μM) [3], valerenal's sedative activity in the Syndrome test [4] appears to be mediated through alternative pathways. Researchers seeking to dissect the multi-target pharmacology of valerian essential oil should employ valerenal to isolate non-GABAergic, non-serotonergic contributions to the overall sedative effect.

Structure-Activity Relationship (SAR) Studies of Valerenane Sesquiterpenoids

Valerenal serves as a critical comparator in structure-activity relationship studies examining how the aldehyde functional group versus the carboxylic acid moiety of valerenic acid influences pharmacological activity, physicochemical properties, and ADMET parameters. The estimated logP of 5.241 for valerenal contrasts sharply with the more polar valerenic acid, which exhibits blood-brain barrier permeability of 1.06 ± 0.29 μm/min (group study) and 0.92 ± 0.22 μm/min (single-substance study) in an in vitro ECV304 cell culture model [5]. Systematic comparison of these structurally related but functionally distinct compounds is essential for understanding the molecular determinants of valerenane sesquiterpenoid bioactivity.

Extract Standardization and Quality Control for Valerian-Based Nutraceuticals

Industrial quality control laboratories should include valerenal as a target analyte in HPLC or GC methods for the standardization of valerian extracts intended for commercial nutraceutical products. While valerenic acid is widely used as the primary marker compound for valerian product standardization, valerenal's distinct abundance profile (11.93% in VT extracts) and independent pharmacological activity at low doses [4] justify its inclusion as a secondary or tertiary marker to enhance the chemical fingerprinting specificity of quality control protocols. Procurement of high-purity valerenal reference material is necessary for method validation and routine batch release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valerenal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.